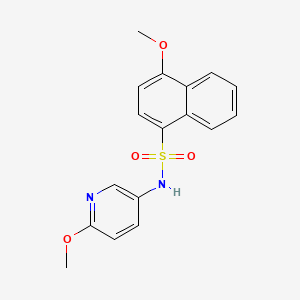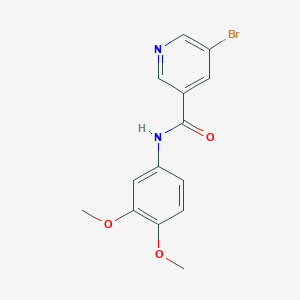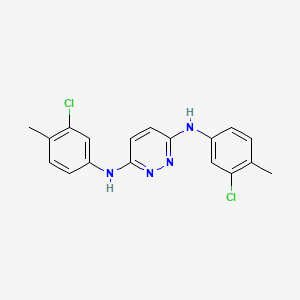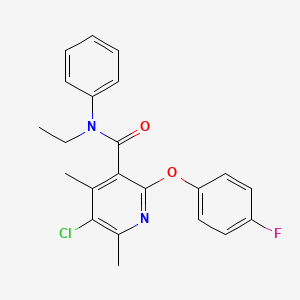
4-methoxy-N-(6-methoxypyridin-3-yl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(6-methoxypyridin-3-yl)naphthalene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a naphthalene ring substituted with a methoxy group and a sulfonamide group, which is further connected to a methoxypyridine moiety. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(6-methoxypyridin-3-yl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Naphthalene Derivative Preparation: The starting material, naphthalene, is first functionalized with a methoxy group through electrophilic aromatic substitution.
Sulfonamide Formation: The methoxy-naphthalene derivative is then reacted with chlorosulfonic acid to introduce the sulfonamide group.
Pyridine Coupling: The final step involves coupling the sulfonamide derivative with 6-methoxypyridine under suitable conditions, such as using a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-N-(6-methoxypyridin-3-yl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products
Oxidation: Formation of naphthalene-1-sulfonic acid derivatives.
Reduction: Formation of naphthylamine derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(6-methoxypyridin-3-yl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-(6-methoxypyridin-3-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, while the methoxy groups can enhance lipophilicity and membrane permeability. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide
- 4-methoxy-N-(6-methoxypyridin-3-yl)thiophenesulfonamide
- 4-methoxy-N-(6-methoxypyridin-3-yl)furanesulfonamide
Uniqueness
4-methoxy-N-(6-methoxypyridin-3-yl)naphthalene-1-sulfonamide is unique due to its naphthalene core, which provides a rigid and planar structure, enhancing its binding affinity and specificity. The presence of both methoxy and sulfonamide groups further contributes to its versatility in chemical reactions and biological interactions.
Eigenschaften
Molekularformel |
C17H16N2O4S |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
4-methoxy-N-(6-methoxypyridin-3-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H16N2O4S/c1-22-15-8-9-16(14-6-4-3-5-13(14)15)24(20,21)19-12-7-10-17(23-2)18-11-12/h3-11,19H,1-2H3 |
InChI-Schlüssel |
GDHULLHXSQTKMH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(4-Chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B15005525.png)

![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}-2-fluorobenzamide](/img/structure/B15005540.png)
![3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B15005547.png)
![Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-pyrrolidin-1-yl-](/img/structure/B15005557.png)
![2-[5-(3-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B15005570.png)
![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15005578.png)
![Propionic acid, 3-[(benzo[1,3]dioxol-5-ylmethyl)amino]-3-(2-chlorophenyl)-, ethyl ester](/img/structure/B15005582.png)
![4-[(5-bromo-3-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B15005584.png)

![2-ethoxy-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15005594.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline](/img/structure/B15005610.png)
![2-(quinolin-7-yl)-3-[3-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B15005616.png)
